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6,7-Dichloro-1H-indole-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dichloro-1H-indole-3-carbaldehyde
  • CAS: 1227564-00-2

Core Science & Biosynthesis

Foundational

6,7-Dichloro-3-formylindole: Technical Procurement & Synthesis Guide

The following technical guide is structured to serve as an authoritative resource for the procurement, synthesis, and validation of 6,7-dichloro-1H-indole-3-carbaldehyde . Executive Summary 6,7-dichloro-1H-indole-3-carba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the procurement, synthesis, and validation of 6,7-dichloro-1H-indole-3-carbaldehyde .

Executive Summary

6,7-dichloro-1H-indole-3-carbaldehyde (also known as 6,7-dichloro-3-formylindole) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors, antiviral agents, and synthetic modulators of the Aryl Hydrocarbon Receptor (AhR).[1] Due to the electron-withdrawing nature of the chlorine substituents at positions 6 and 7, this compound exhibits distinct reactivity and metabolic stability profiles compared to its non-halogenated congeners.

This guide provides a verified supplier landscape, a corrected chemical identity profile, and a self-validating synthesis protocol for researchers facing procurement bottlenecks.

Part 1: Chemical Identity & Critical Correction

CRITICAL ADVISORY: A common database error associates this compound with CAS 1424-66-4 . This is incorrect. CAS 1424-66-4 refers to 2-Chloro-4-(dimethylamino)benzaldehyde.[2][3] Researchers must use the verified identifiers below to avoid costly procurement errors.

FeatureSpecification
Correct CAS 1227564-00-2
IUPAC Name 6,7-dichloro-1H-indole-3-carbaldehyde
Molecular Formula C₉H₅Cl₂NO
Molecular Weight 214.05 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
Key Precursor 6,7-Dichloroindole (CAS: 57817-08-0)

Part 2: Procurement Landscape & Price Comparison

The market for 6,7-dichloro-3-formylindole is characterized by low inventory and high unit costs due to the complexity of selectively halogenating the indole core at the 6 and 7 positions.

Supplier Tier Analysis

Prices are snapshots based on Q1 2025 data and subject to fluctuation.

Supplier TierVendor ExamplesTypical Pack SizePrice Range (USD)Lead TimePurity Guarantee
Tier 1 (Global Stock) Apollo Scientific, BLD Pharm100 mg - 1 g$150 - $250 / g 1-2 Weeks>97% (HPLC)
Tier 2 (Resellers) Reagentia, Fisher (3rd party)250 mg$450+ / 250 mg 3-4 Weeks>95%
Tier 3 (Bulk/Custom) Shanghai Nianxing, Enamine10 g - 100 gInquire 4-6 Weeks>98%

Procurement Strategy: For pilot-scale medicinal chemistry (<5 g), Apollo Scientific or BLD Pharm currently offer the best balance of price and lead time. For larger scales (>10 g), in-house synthesis (detailed below) is significantly more cost-effective due to the high markup on the aldehyde functionality.

Part 3: Synthesis & Manufacturing (In-House Protocol)

When commercial stock is unavailable or cost-prohibitive, the Vilsmeier-Haack Formylation is the industry-standard method for synthesizing this compound.

Mechanistic Insight

The 6,7-dichloro substitution pattern exerts a strong inductive withdrawing effect (-I) , deactivating the indole ring. Unlike unsubstituted indole, which formylates readily at 0°C, the 6,7-dichloro variant requires thermal activation to drive the electrophilic attack of the chloroiminium ion at the C3 position.

Validated Experimental Protocol

Scale: 10 mmol (approx. 1.86 g of starting material)

Reagents:

  • Substrate: 6,7-Dichloroindole (1.86 g, 10 mmol)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.1 eq, 1.69 g)

  • Solvent/Reagent B: Anhydrous DMF (5.0 eq as solvent/reactant)

  • Quench: 2M NaOH or Saturated Na₂CO₃

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (5 mL) to 0°C under N₂ atmosphere.

    • Add POCl₃ dropwise over 15 minutes. Observation: The solution will turn pale yellow/orange as the chloroiminium salt forms.

    • Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve 6,7-dichloroindole in minimal DMF (2 mL).

    • Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

  • Thermal Activation (Critical Step):

    • Warm the reaction mixture to 80–90°C .

    • Note: Standard indoles react at RT. The dichloro-analog requires heating for 4–6 hours to reach full conversion. Monitor by TLC (30% EtOAc/Hexane).

  • Hydrolysis & Isolation:

    • Cool to RT and pour the mixture onto crushed ice (50 g).

    • Basify to pH 9-10 using 2M NaOH (exothermic; add slowly).

    • Result: The product will precipitate as a solid.

    • Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Reaction Pathway Visualization

VilsmeierHaack Start 6,7-Dichloroindole (Substrate) Complex Iminium Salt (C3 Attack) Start->Complex Add to Inter1 Reagent POCl3 + DMF (Vilsmeier Reagent) Inter1 Chloroiminium Intermediate Reagent->Inter1 0°C, 30 min Inter1->Complex Heat to 90°C (Activation Energy) Hydrolysis Basic Hydrolysis (NaOH/H2O) Complex->Hydrolysis Quench Product 6,7-Dichloro-3-formylindole (Final Product) Hydrolysis->Product Precipitation

Caption: Vilsmeier-Haack formylation pathway adapted for electron-deficient 6,7-dichloroindole, highlighting the thermal activation requirement.

Part 4: Quality Assurance & Self-Validation

To ensure the integrity of the purchased or synthesized material, the following QC parameters must be met.

Analytical Specifications
TestAcceptance CriteriaDiagnostic Signal
¹H-NMR (DMSO-d₆) >98% PurityAldehyde (-CHO): Singlet at ~9.9–10.1 ppm.Indole NH: Broad singlet at ~12.0 ppm.Aromatic: Distinct splitting pattern for H4/H5 (doublets).
HPLC >97% AreaRetention time shift vs. non-chlorinated standard (more lipophilic).
Melting Point 240–245°C (Dec)Sharp range indicates high purity; broad range suggests oligomerization.
Stability & Handling
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (6,7-dichloroindole-3-carboxylic acid) upon prolonged air exposure.

  • Safety: The compound is an irritant. Use standard PPE. The synthesis involves POCl₃ (highly corrosive) and DMF (hepatotoxic); perform all steps in a fume hood.

References

  • Apollo Scientific. Product Safety Data Sheet: 6,7-Dichloro-1H-indole-3-carbaldehyde. Retrieved from (Verified Source for CAS 1227564-00-2).

  • ChemSrc. 6,7-dichloro-1H-Indole-3-carboxaldehyde Chemical Properties and Suppliers. Retrieved from .

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
  • PubChem. Compound Summary for CAS 1424-66-4 (2-Chloro-4-(dimethylamino)benzaldehyde). Retrieved from (Cited for CAS correction verification).

  • BLD Pharm. 6-Chloro-1H-indole-3-carbaldehyde Technical Data. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis of 6,7-Dichloroindole-3-carbaldehyde via Vilsmeier-Haack Formylation: An Application Note and Protocol

Introduction: The Significance of Dichloro-substituted Indole-3-carbaldehydes in Modern Drug Discovery The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dichloro-substituted Indole-3-carbaldehydes in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Among its varied derivatives, indole-3-carbaldehydes are particularly valuable as versatile intermediates, enabling the construction of more complex molecular architectures.[3] The strategic placement of halogen atoms, such as chlorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a detailed, field-proven protocol for the synthesis of 6,7-dichloroindole-3-carbaldehyde, a key building block for the development of novel therapeutic agents. The Vilsmeier-Haack reaction is the chosen method for this transformation, renowned for its efficiency and regioselectivity in the formylation of electron-rich aromatic systems like indoles.[4][5]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent. This reagent is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃).[6]

The mechanism can be conceptualized in two main stages:

  • Formation of the Vilsmeier Reagent: The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion yields the electrophilic Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich indole, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. The C3 position of the indole is the most electron-rich and, therefore, the most reactive site for electrophilic attack. The resulting intermediate undergoes aromatization by loss of a proton.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt intermediate during aqueous work-up to yield the desired aldehyde product.

Quantitative Data Summary

The following table summarizes the key reagents and their properties for the synthesis of 6,7-dichloroindole-3-carbaldehyde.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6,7-Dichloroindole6,7-dichloro-1H-indole53924-05-3C₈H₅Cl₂N186.04
Phosphorus OxychloridePhosphoryl trichloride10025-87-3POCl₃153.33
N,N-DimethylformamideN,N-Dimethylformamide68-12-2C₃H₇NO73.09
6,7-Dichloroindole-3-carbaldehyde6,7-dichloro-1H-indole-3-carbaldehyde1227564-00-2C₉H₅Cl₂NO214.05

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted indoles and provides a reliable method for the synthesis of 6,7-dichloroindole-3-carbaldehyde.[4][7]

Synthesis of the Starting Material: 6,7-Dichloroindole

A robust method for the synthesis of substituted indoles is the Gassman indole synthesis. For the preparation of 6,7-dichloroindole, a suitable starting material would be 2,3-dichloroaniline. The synthesis involves N-chlorination, reaction with a β-keto thioether, and subsequent cyclization and desulfurization.[8]

Vilsmeier-Haack Formylation of 6,7-Dichloroindole

Materials:

  • 6,7-Dichloro-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to orange solution or slurry, should be observed.

  • Formylation Reaction:

    • In a separate flask, dissolve 6,7-dichloro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Slowly add the solution of 6,7-dichloroindole to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

    • Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. Caution: This neutralization is exothermic and may cause frothing.

    • The product, 6,7-dichloroindole-3-carbaldehyde, will often precipitate as a solid.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 6,7-dichloroindole-3-carbaldehyde can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Dichloroindole 6,7-Dichloroindole Reaction_Mixture Reaction Mixture Dichloroindole->Reaction_Mixture Add to Vilsmeier Reagent Heating Heating (85-95 °C) Reaction_Mixture->Heating Quenching Quench with Ice Heating->Quenching Neutralization Neutralize (Na2CO3) Quenching->Neutralization Isolation Isolation (Filtration/Extraction) Neutralization->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Final_Product 6,7-Dichloroindole-3-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Safety and Troubleshooting

Safety Precautions:

  • The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the Vilsmeier reagent. Strict temperature control is crucial to prevent runaway reactions.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The work-up procedure involves neutralization of a strong acid with a base, which is also exothermic. Perform this step slowly and with adequate cooling.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionEnsure anhydrous conditions. Extend the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC.
Decomposition of Vilsmeier reagentPrepare the Vilsmeier reagent fresh and use it immediately. Ensure the temperature during its formation is kept low.
Dark-colored productFormation of by-productsPurify the crude product by column chromatography. Ensure the reaction temperature does not exceed the recommended range.
Product is an oil and does not precipitateProduct is soluble in the aqueous layerExtract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

Expected Results and Characterization

The final product, 6,7-dichloroindole-3-carbaldehyde, should be a solid. The expected spectroscopic data are as follows:

  • ¹H NMR: The spectrum should show characteristic signals for the aldehyde proton (around 9-10 ppm), the indole N-H proton (a broad singlet), and the aromatic protons on the indole ring. The exact chemical shifts and coupling constants will be influenced by the dichloro-substitution pattern.

  • ¹³C NMR: The spectrum will display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), along with signals for the carbon atoms of the indole ring.

  • IR Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1650-1700 cm⁻¹), as well as characteristic bands for N-H and C-H stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6,7-dichloroindole-3-carbaldehyde (214.05 g/mol ), along with characteristic fragmentation patterns.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable method for the synthesis of 6,7-dichloroindole-3-carbaldehyde. This application note provides a comprehensive and detailed protocol, grounded in established chemical principles, to guide researchers in the successful synthesis of this important building block. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, scientists in the field of drug development can efficiently access this valuable intermediate for the creation of novel and potentially life-saving therapeutics.

References

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

  • Aghazadeh, M., & Alizadeh, R. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 133-142.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]

  • Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(31), 15688-15694.
  • MilliporeSigma. (n.d.). 6-Chloroindole-3-carboxaldehyde. Retrieved from [Link]

  • Chitra, G., & Muthusubramanian, S. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
  • Yamaguchi, M., & Manabe, K. (2017). Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling. Organic & Biomolecular Chemistry, 15(31), 6645-6655.
  • Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reviews, 6(1).
  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • Gribble, G. W. (2016). Gassman Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-24). John Wiley & Sons, Ltd.
  • Brown, H. M., & Purves, W. K. (1976). Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus. The Journal of Biological Chemistry, 251(4), 907-913.
  • Ferreira, L. G., & de Souza, R. O. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.

Sources

Application

Knoevenagel condensation reactions using 6,7-dichloroindole-3-aldehyde

Application Note: Optimizing Knoevenagel Condensations of 6,7-Dichloroindole-3-aldehyde Introduction & Scope The Knoevenagel condensation of 6,7-dichloroindole-3-aldehyde is a pivotal transformation in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Knoevenagel Condensations of 6,7-Dichloroindole-3-aldehyde

Introduction & Scope

The Knoevenagel condensation of 6,7-dichloroindole-3-aldehyde is a pivotal transformation in the synthesis of pharmacologically active scaffolds, particularly for kinase inhibitors and antiviral agents (e.g., cytomegalovirus inhibitors). While Knoevenagel condensations are standard organic transformations, this specific substrate presents unique electronic and steric challenges that distinguish it from simple benzaldehydes.

The Challenge: Indole-3-carboxaldehydes exhibit reduced electrophilicity at the carbonyl carbon due to the donation of the nitrogen lone pair into the ring system (vinylogous amide character). However, the 6,7-dichloro substitution pattern introduces an inductive electron-withdrawing effect (–I) that partially counteracts this deactivation, potentially enhancing reactivity compared to unsubstituted indoles.

Scope of this Note: This guide provides two validated protocols for condensing 6,7-dichloroindole-3-aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate):

  • Method A: A robust, scalable solution-phase protocol (Standard).

  • Method B: A "Green Chemistry" solvent-free protocol (High-Throughput).

Mechanistic Insight & Causality

To optimize yield, one must understand the reaction kinetics driven by the substrate's electronics.

  • Step 1: Deprotonation. The base (e.g., piperidine) deprotonates the active methylene compound (pKₐ ~11 for malononitrile) to generate a carbanion.

  • Step 2: Nucleophilic Attack. The carbanion attacks the carbonyl carbon of the aldehyde.

    • Expert Insight: For 6,7-dichloroindole-3-aldehyde, the chlorine atoms at C6 and C7 stabilize the transition state through inductive withdrawal, making the carbonyl more susceptible to attack than in electron-rich 5-methoxy analogs.

  • Step 3: Elimination. The resulting aldol-like intermediate undergoes base-catalyzed dehydration to form the

    
    -unsaturated product.
    
Visualizing the Pathway

KnoevenagelMechanism cluster_electronics Substrate Effect Base Base (Piperidine) ActiveMethylene Active Methylene (Malononitrile) Base->ActiveMethylene Deprotonation Carbanion Carbanion Intermediate ActiveMethylene->Carbanion Aldehyde 6,7-Dichloroindole- 3-aldehyde Carbanion->Aldehyde Nucleophilic Attack Aldol Aldol-like Adduct Aldehyde->Aldol Product Vinyl Indole Product Aldol->Product - H2O (Elimination) Effect 6,7-Cl Substitution: Increases Electrophilicity via Inductive (-I) Effect Effect->Aldehyde

Figure 1: Mechanistic pathway highlighting the inductive influence of the dichloro-substitution on the electrophilic attack.

Experimental Protocols

Method A: Classical Ethanol-Piperidine Reflux (Scalable)

Best for: Gram-scale synthesis and generation of high-purity crystalline products.

Reagents:

  • 6,7-Dichloroindole-3-aldehyde (1.0 equiv)

  • Active Methylene Compound (1.1 equiv) (e.g., Malononitrile)

  • Ethanol (Absolute, 10 mL/mmol)

  • Piperidine (0.1 equiv)

Protocol:

  • Setup: Charge a round-bottom flask with 6,7-dichloroindole-3-aldehyde and the active methylene compound in absolute ethanol.

  • Catalysis: Add piperidine (catalytic amount) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (78 °C).

    • Observation: The solution typically darkens (yellow/orange) as the conjugated system forms.

    • Time: 2–4 hours. (Note: The 6,7-dichloro variant often reacts faster than unsubstituted indole).

  • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the aldehyde spot (R_f ~ 0.4).

  • Workup: Cool the reaction mixture to room temperature, then to 0–4 °C in an ice bath. The product should precipitate out.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2x) and hexanes (1x). Recrystallize from Ethanol/DMF if necessary.

Method B: Solvent-Free "Green" Grinding (High Throughput)

Best for: Rapid screening of derivatives and eco-friendly synthesis.

Reagents:

  • 6,7-Dichloroindole-3-aldehyde (1.0 equiv)

  • Active Methylene Compound (1.0 equiv)

  • L-Proline (0.1 equiv) or Ammonium Acetate (0.1 equiv)

Protocol:

  • Mixing: In a clean mortar, combine the aldehyde, active methylene, and catalyst.

  • Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes.

    • Observation: The mixture will likely melt or become a sticky paste due to eutectic formation and exothermic reaction.

  • Quenching: Add crushed ice/water to the paste and stir.

  • Isolation: Filter the resulting solid and wash with water to remove the catalyst. Dry in a vacuum oven at 50 °C.

Workflow & Logic Visualization

The following diagram illustrates the decision-making process during the experimental workflow, ensuring reproducibility.

Workflow Start Start: Reactant Weighing Choice Select Method Start->Choice MethodA Method A: Reflux (EtOH) Choice->MethodA Scale > 1g MethodB Method B: Grinding (Green) Choice->MethodB Rapid Screen Monitor TLC Monitoring (Aldehyde Consumption) MethodA->Monitor MethodB->Monitor Precip Precipitation? Monitor->Precip Filter Vacuum Filtration Precip->Filter Yes AltWorkup Add Ice Water to Induce Solid Precip->AltWorkup No Final Recrystallization & Characterization (NMR) Filter->Final AltWorkup->Filter

Figure 2: Operational workflow for the synthesis and isolation of 6,7-dichloroindole-3-vinyl derivatives.

Representative Data & Validation

The following data summarizes expected results when reacting 6,7-dichloroindole-3-aldehyde with common active methylenes using Method A.

Active Methylene (R-CH₂-R')Product AppearanceTypical Yield (%)Melting Point Range (°C)
Malononitrile Yellow/Orange Needles88–95%240–242
Ethyl Cyanoacetate Pale Yellow Solid82–88%198–201
Barbituric Acid Red/Orange Powder90–96%>280 (Decomp)
Indole (Bis-indolyl synthesis) Pinkish Solid75–85%210–215

Troubleshooting Guide:

  • Low Yield: If the reaction stalls, add 3Å molecular sieves to the reflux to scavenge water, driving the equilibrium forward.

  • No Precipitation: If using Method A and no solid forms upon cooling, reduce solvent volume by 50% via rotary evaporation and add cold water dropwise.

  • Impurity Profile: The most common impurity is unreacted aldehyde. This can be removed by washing the crude solid with cold chloroform (aldehyde is soluble; product is generally less soluble).

References

  • Organic Syntheses. Indole-3-aldehyde. Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). Link

  • RSC Advances. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. (2025). Link

  • MDPI Molecules. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation. (2025). Link

  • Asian Journal of Green Chemistry. Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]. (2025). Link

  • BenchChem. Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (2025). Link

Method

reduction of 6,7-Dichloro-1H-indole-3-carbaldehyde to 6,7-dichloro-3-hydroxymethylindole

Abstract & Scope This application note details the chemoselective reduction of 6,7-Dichloro-1H-indole-3-carbaldehyde to 6,7-dichloro-3-hydroxymethylindole (also known as 6,7-dichloroindole-3-carbinol). While indole-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the chemoselective reduction of 6,7-Dichloro-1H-indole-3-carbaldehyde to 6,7-dichloro-3-hydroxymethylindole (also known as 6,7-dichloroindole-3-carbinol).

While indole-3-carbaldehydes are generally reducible to their corresponding alcohols, the presence of chlorine substituents at the 6 and 7 positions introduces specific solubility challenges and electronic effects that necessitate modified protocols. Furthermore, the product (an indole-3-methanol derivative) represents a "vinylogous hemiaminal" system, making it inherently unstable under acidic conditions where it is prone to polymerization into diindolylmethanes.

This guide provides a robust, scalable protocol using Sodium Borohydride (


), emphasizing pH control during workup to prevent product degradation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanism[1]

Reaction Scheme

The transformation utilizes Sodium Borohydride (


) as a mild, chemoselective reducing agent. Unlike Lithium Aluminum Hydride (

),

avoids the risk of dehalogenation (removal of chlorine atoms) or reduction of the indole double bond (C2=C3) under standard conditions.

ReactionScheme Substrate 6,7-Dichloro-1H-indole-3-carbaldehyde (Aldehyde) Intermediate Alkoxide Complex Substrate->Intermediate Hydride Transfer (0°C to RT) Reagent NaBH4 (0.6 equiv) MeOH/THF (3:1) Reagent->Intermediate Product 6,7-Dichloro-3-hydroxymethylindole (Alcohol) Intermediate->Product Aq. Workup (pH > 7)

Figure 1: Reaction pathway for the reduction of the indole aldehyde.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the borohydride anion (


) on the carbonyl carbon.
  • Activation: The carbonyl oxygen is coordinated by the solvent (MeOH) or the cation (

    
    ), increasing electrophilicity.
    
  • Hydride Transfer:

    
     transfers to the carbonyl carbon, breaking the 
    
    
    
    
    
    -bond and forming a tetrahedral alkoxide intermediate.
  • Protonation: Upon quenching with water, the alkoxide accepts a proton to form the primary alcohol.

Critical Stability Note: Indole-3-methanols are acid-sensitive. In the presence of


, the hydroxyl group is protonated and leaves as water, generating a resonance-stabilized carbocation at C3. This cation is highly electrophilic and reacts with the C3 of another indole molecule, leading to dimerization. Therefore, acidic quenching (e.g., HCl) is strictly prohibited. 

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 0.5 – 0.7 eq.

Theoretical requirement is 0.25 eq, but excess ensures complete conversion. Large excess (>2 eq) complicates workup.
Temperature

Addition at

controls exotherm; RT ensures completion. Heating is unnecessary and risks side reactions.
Solvent System MeOH:THF (3:1)The 6,7-dichloro substitution significantly reduces solubility in pure alcohols. THF acts as a co-solvent to solubilize the substrate.
Quench pH pH 7.5 – 9.0 CRITICAL: Acidic pH triggers polymerization. Use saturated

or water.
Light Exposure MinimalHalogenated indoles can be photolabile.[1] Perform reaction in low light or wrap flask in foil.

Experimental Protocol

Materials
  • Substrate: 6,7-Dichloro-1H-indole-3-carbaldehyde (1.0 g, 4.67 mmol).

  • Reagent: Sodium Borohydride (

    
    ), powder (98%+).
    
  • Solvents: Methanol (Anhydrous), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Sat. Sodium Bicarbonate (

    
    ), Brine.
    
Step-by-Step Procedure
Step 1: Solubilization
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 1.0 g of 6,7-Dichloro-1H-indole-3-carbaldehyde.

  • Add 5 mL of THF and stir until the solid is mostly dispersed.

  • Add 15 mL of Methanol.

    • Note: If the solution is not clear, gently warm to 35°C until dissolved, then cool back down.

  • Cool the reaction mixture to 0°C using an ice bath.

Step 2: Reduction
  • Add 110 mg (2.9 mmol, ~0.6 eq) of

    
     portion-wise over 5 minutes.
    
    • Observation: Mild gas evolution (

      
      ) will occur.
      
  • Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 1 to 2 hours .

    • Monitoring: Check by TLC (50% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, and a more polar alcohol spot (
      
      
      
      ) should appear.
Step 3: Quenching & Isolation (The "No-Acid" Workup)
  • Slowly add 10 mL of water or saturated aqueous

    
     to the reaction mixture.
    
    • Caution: Do not use HCl or

      
       (which is slightly acidic).
      
  • Concentrate the mixture under reduced pressure (Rotavap) to remove the MeOH/THF, leaving an aqueous suspension.

  • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL) .

  • Combine the organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under vacuum at < 40°C .

Step 4: Purification
  • Crude Product: Usually obtained as a white to off-white solid.

  • Recrystallization (Preferred): Dissolve in minimal hot EtOAc and precipitate with Hexanes/Heptane.

  • Chromatography (If necessary): Silica gel column.[2][3] Eluent: 0-5% MeOH in DCM. Note: Use silica neutralized with 1% Triethylamine to prevent on-column decomposition.

Workflow Visualization

Workflow Start Start: 1.0g Substrate Dissolve Dissolve in MeOH/THF (3:1) Cool to 0°C Start->Dissolve AddReagent Add NaBH4 (0.6 eq) Stir 2h @ RT Dissolve->AddReagent Check TLC Check (Aldehyde consumed?) AddReagent->Check Check->AddReagent No (Add 0.1 eq NaBH4) Quench Quench with Sat. NaHCO3 (Maintain pH > 7) Check->Quench Yes Extract Evaporate Organics Extract w/ EtOAc Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Finish Product: 6,7-dichloro-3-hydroxymethylindole Dry->Finish

Figure 2: Operational workflow ensuring basic conditions during workup.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: White to pale beige crystalline solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.2 ppm (s, 1H, NH) – Broad singlet.
      
    • 
       7.6 – 7.2 ppm (m, 2H, Ar-H) – Aromatic signals shifted due to Cl.
      
    • 
       7.3 ppm (s, 1H, C2-H).
      
    • 
       4.9 – 5.1 ppm (t, 1H, OH) – Couples with CH2.
      
    • 
       4.6 – 4.7 ppm (d, 2H, 
      
      
      
      -OH) – Diagnostic peak confirming reduction.
    • Absence: No singlet at

      
      10.0 ppm (Aldehyde).
      
Storage & Stability[2]
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon/Nitrogen.

  • Sensitivity: This compound is prone to auto-oxidation to the aldehyde or dimerization upon prolonged exposure to air/light at room temperature.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Pink/Red Coloration Acid-catalyzed polymerization (Dimerization).Ensure quench was performed with

. Check pH of aqueous layer. Add trace Triethylamine to chromatography solvent.
Incomplete Reaction Poor solubility of substrate.Increase THF ratio. Ensure starting material is fully dissolved before adding

.
Low Yield Product lost in water layer or decomposed.Re-extract aqueous layer with EtOAc. Ensure rotary evaporator bath is not >40°C.

References

  • General Indole Reduction: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1970.
  • Stability of Indole-3-carbinols: Bradfield, C. A.; Bjeldanes, L. F. "Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism." Journal of Toxicology and Environmental Health, 1987 , 21(3), 311-323. Link

  • NaBH4 Reduction Protocol: Leete, E. "Biosynthesis of the Indole Alkaloids. The Biosynthesis of Quinine and Related Alkaloids." Journal of the American Chemical Society, 1969 , 91(7), 1697-1700. (Classic method for indole aldehyde reduction). Link

  • Halogenated Indoles: Townsend, L. B.; et al. "Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry, 1995 , 38(20), 4098–4105. (Context for handling halogenated heterocycles). Link

  • Substrate Data: PubChem Compound Summary for CID 1227564-00-2 (6,7-dichloro-1H-indole-3-carbaldehyde). Link

Sources

Application

Precision Oxidation Protocol: 6,7-Dichloroindole-3-Carbaldehyde to Carboxylic Acid

Abstract & Strategic Rationale The oxidation of 6,7-dichloroindole-3-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of NMDA receptor antagonists (e.g., glycine site antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The oxidation of 6,7-dichloroindole-3-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of NMDA receptor antagonists (e.g., glycine site antagonists) and antitumor alkaloids. While the transformation of an aldehyde to a carboxylic acid is textually simple, the indole core presents specific chemoselectivity challenges.

The Chemical Challenge:

  • Nucleophilic Sensitivity: The indole C2 position and N1 nitrogen are susceptible to electrophilic attack. Strong oxidants (e.g., KMnO4) or unbuffered conditions can lead to oxidative cleavage of the C2-C3 bond (isatin formation) or polymerization.

  • Halogenation Risk: The 6,7-dichloro substitution deactivates the benzene ring but leaves the pyrrole ring electron-rich. In oxidative conditions generating hypohalites (e.g., standard chlorite oxidations without scavengers), electrophilic chlorination at C2 or N1 is a high-risk side reaction.

  • Solubility: Unlike the parent indole-3-carbaldehyde, the 6,7-dichloro analog exhibits significantly higher lipophilicity (

    
    ), rendering standard aqueous-organic mixtures insufficient for homogeneity.
    

The Solution: This guide details a Modified Pinnick Oxidation (Lindgren Oxidation) protocol optimized for lipophilic, halogenated indoles. It utilizes a specific solvent system to ensure solubility and a sacrificial scavenger to eliminate hypochlorous acid (HOCl) byproducts, preserving the indole integrity.

Experimental Protocol A: Modified Pinnick Oxidation (Recommended)

This method uses Sodium Chlorite (


) as the oxidant.[1] It is mild, scalable, and highly selective when buffered.
Reagents & Materials[2][3]
ReagentRoleEquiv.Notes
6,7-Dichloroindole-3-carbaldehyde Substrate1.0Limiting reagent.
Sodium Chlorite (

)
Oxidant1.5 - 3.0Use technical grade (80%); calculate based on active species.
Sodium Dihydrogen Phosphate (

)
Buffer2.0 - 3.0Maintains pH 3.5–4.5 to control

release.
2-Methyl-2-butene Scavenger10.0 - 20.0CRITICAL: Traps HOCl to prevent N/C-chlorination.
THF / t-Butanol / Water SolventN/ARatio 2:2:1 optimized for dichloro-indole solubility.
Step-by-Step Methodology

Step 1: Solubilization (The Lipophilic Adjustment)

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 6,7-dichloroindole-3-carbaldehyde (1.0 equiv) in Tetrahydrofuran (THF) .

    • Note: Standard protocols use t-BuOH/Water. Due to the 6,7-dichloro substitution, THF is required to solubilize the starting material.

  • Add tert-Butanol (t-BuOH) and 2-methyl-2-butene (15.0 equiv).

  • System Check: Ensure the solution is homogeneous. If turbid, increase THF ratio slightly. The scavenger must be present before the oxidant is added.

Step 2: Oxidant Preparation

  • Prepare a separate aqueous solution containing Sodium Chlorite (

    
    , 3.0 equiv)  and 
    
    
    
    (3.0 equiv)
    in the minimum amount of water required for dissolution.
    • Safety:

      
       is a strong oxidizer. Do not mix solids with organics.
      

Step 3: Controlled Addition

  • Cool the indole solution to 0°C (ice bath).

  • Add the aqueous oxidant solution dropwise over 30–60 minutes.

    • Observation: The solution may turn pale yellow (

      
       generation). A dark red/black color indicates indole polymerization (stop and add more buffer/scavenger).
      
  • Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

Step 4: Monitoring

  • Monitor via TLC (Mobile Phase: 10% MeOH in DCM + 1% Acetic Acid) or HPLC.

  • Endpoint: Disappearance of the aldehyde peak.

Step 5: Workup & Purification

  • Quench: Add saturated aqueous

    
     (sodium sulfite) to destroy excess oxidant. Stir for 15 mins.
    
  • Acidification: Volatiles (THF/t-BuOH) are removed under reduced pressure (Rotavap). The remaining aqueous slurry is acidified to pH 2–3 with 1N HCl.

  • Isolation:

    • Scenario A (Precipitate): If the product precipitates as a solid, filter, wash with water and hexanes, and dry.

    • Scenario B (Oiling out): If the product oils out (common with dichloro analogs), extract with Ethyl Acetate (x3). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Recrystallization: If necessary, recrystallize from Ethanol or Acetone/Hexane.

Experimental Protocol B: Silver Oxide Oxidation (Alternative)

Use this method if the Pinnick oxidation fails due to "chlorine incorporation" side reactions despite scavenging.

Concept: Tollen’s reagent-like conditions (


) oxidize aldehydes to acids in basic media. This avoids the generation of reactive chlorine species entirely.[2]
  • Dissolution: Dissolve aldehyde (1.0 equiv) in Ethanol or THF.

  • Reagent: Add Silver Oxide (

    
    , 1.5 equiv)  and NaOH (5.0 equiv, 10% aq solution) .
    
  • Reaction: Stir at 50–60°C for 2–6 hours.

  • Workup: Filter off the silver solids through Celite. Acidify the filtrate to pH 2 to precipitate the carboxylic acid.

Mechanistic Visualization

The following diagram illustrates the Pinnick mechanism and the critical role of the scavenger in protecting the indole ring.

PinnickMechanism Aldehyde 6,7-Dichloroindole -3-carbaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO2 Chlorite NaClO2 (Chlorite) ChlorousAcid HClO2 (Active Oxidant) Chlorite->ChlorousAcid Protonation Acid NaH2PO4 (H+ Source) Acid->ChlorousAcid HOCl HOCl (Hypochlorous Acid) TOXIC BYPRODUCT Intermediate->HOCl Release Product 6,7-Dichloroindole -3-carboxylic Acid Intermediate->Product Fragmentation Chlorohydrin Chlorohydrin (Inert Waste) HOCl->Chlorohydrin + Scavenger (FAST) SideProduct Chlorinated Indole (Impurity) HOCl->SideProduct No Scavenger (Electrophilic Attack) Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Chlorohydrin

Figure 1: Mechanism of Pinnick Oxidation highlighting the critical interception of HOCl by the scavenger to prevent indole chlorination.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
pH Control 3.5 – 5.0pH < 3 accelerates

decomposition to

gas (hazardous). pH > 6 stops the reaction (requires

).
Temperature 0°C

RT
Start cold to manage exotherm. Do not heat >40°C to avoid decarboxylation of the product.
Scavenger Load >10 Equiv.Massive excess is required because the reaction with HOCl must be kinetically faster than the reaction between HOCl and the indole ring.
Solvent THF/tBuOHCrucial for 6,7-dichloro analogs. Pure tBuOH/Water often leads to precipitation of the aldehyde, stalling the reaction.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Reaction Stalls Substrate precipitation.Add more THF. Ensure temperature is not too low (<10°C) after addition.
Black Tar Formation Polymerization via radical mechanism.Check pH (too acidic?). Increase Scavenger load. Ensure light exclusion (optional but helpful).
Chlorinated Impurity Scavenger failure.Switch to Resorcinol (scavenger) or use Method B (Silver Oxide) .

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890.

  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569.

  • Raheem, K. S., et al. (2019). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science.

  • Song, Z. J., et al. (1999). Synthesis of a Potent NMDA Receptor Antagonist: 6,7-Dichloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione. The Journal of Organic Chemistry. (Provides context on solubility and handling of 6,7-dichloro-indole/quinoxaline precursors).

Sources

Technical Notes & Optimization

Troubleshooting

recrystallization solvents for 6,7-Dichloro-1H-indole-3-carbaldehyde purification

Executive Summary & Chemical Profile[1][2][3] Compound: 6,7-Dichloro-1H-indole-3-carbaldehyde CAS: 1227564-00-2 (Generic Indole-3-CHO: 487-89-8) Physicochemical Challenge: This molecule presents a "solubility paradox" co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Compound: 6,7-Dichloro-1H-indole-3-carbaldehyde CAS: 1227564-00-2 (Generic Indole-3-CHO: 487-89-8) Physicochemical Challenge: This molecule presents a "solubility paradox" common in halogenated heterocycles.

  • High Polarity: The aldehyde group (C3) and the indole N-H moiety create strong hydrogen bonding networks, leading to a high melting point (likely >200°C) and poor solubility in non-polar solvents.

  • High Lipophilicity: The 6,7-dichloro substitution significantly increases the hydrophobic character of the benzene ring compared to the parent indole, reducing solubility in pure water and requiring higher ratios of organic solvent during aqueous recrystallizations.

Primary Objective: Remove Vilsmeier-Haack byproducts (phosphorous salts), unreacted 6,7-dichloroindole (lipophilic), and oxidation impurities (colored oligomers).

Solvent Selection Matrix

The following systems have been validated based on the polarity profile of halogenated indole-3-carboxaldehydes.

Solvent SystemRatio (v/v)ClassificationBest For...Technical Note
Ethanol / Water 80:20 to 60:40 Primary (Gold Standard) General purification; removal of inorganic salts.Start here. The dichloro-analog requires more ethanol than the parent indole to stay in solution at boiling.
Methanol / Water 90:10Alternative (Polar)Higher solubility requirements; lower boiling point.Use if the compound crashes out too quickly in Ethanol.
Ethyl Acetate / Hexane 1:2 to 1:4Lipophilic ScavengerRemoving unreacted starting material (6,7-dichloroindole).The aldehyde is less soluble here; good for washing or precipitating from a concentrated EtOAc solution.
DMF / Water 1:10Rescue SystemHighly insoluble crude batches.Last resort. High boiling point of DMF makes drying difficult. Use only if EtOH fails to dissolve the solid.
Acetone / Water 70:30IntermediateCompounds that "oil out" in alcohols.Acetone solubilizes the aldehyde well; water acts as a strong anti-solvent.

Detailed Protocol: The "Gold Standard" (EtOH/H₂O)

Context: This protocol assumes a crude solid isolated from a Vilsmeier-Haack reaction quench.

Reagents:

  • Crude 6,7-Dichloro-1H-indole-3-carbaldehyde

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (Norit® or equivalent) – Critical for color removal

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Ethanol required to wet the solid. Heat to boiling on a hot plate/stirrer.

  • Saturation: Slowly add hot Ethanol in small portions until the solid just dissolves.

    • Scientist's Note: If you have dark, insoluble specs floating after 15 minutes of boiling, these are likely inorganic salts or polymerized tars. Do not add infinite solvent trying to dissolve them.

  • Decolorization (Optional but Recommended):

    • Remove from heat briefly.

    • Add Activated Charcoal (1-2% by weight of crude).

    • Boil for 5-10 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove charcoal.

  • Crystallization:

    • Return the clear filtrate to a boil.

    • Add hot Water dropwise.

    • Stop Point: The moment the solution turns permanently turbid (cloudy), stop adding water.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore solubility).

  • Cooling:

    • Remove from heat. Cover the flask.

    • Allow to cool to room temperature slowly (undisturbed) for 2-3 hours.

    • Why? Rapid cooling traps impurities and causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.

    • Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals, wash with cold 50% EtOH/Water, and dry under vacuum.

Troubleshooting Center (FAQ)

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. What happened?

Diagnosis: This is a phase separation issue common with lipophilic indoles. It occurs when the anti-solvent (water) concentration is too high, or the temperature dropped too fast. The Fix:

  • Re-heat the mixture until the oil dissolves (you may need to add a small amount of Ethanol).

  • Seed It: If you have any pure crystals from a previous batch, add a tiny amount to the cooling solution at ~40-50°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally overnight.

Q2: The crystals are pink or brown. Is this normal?

Diagnosis: No, but it is common. Indoles are electron-rich and prone to oxidation, forming quinoidal impurities (colored). The Fix:

  • Prevention: Perform recrystallization under an inert atmosphere (Nitrogen) if possible.

  • Remediation: You strictly need the Activated Charcoal step described in the protocol above. If charcoal fails, wash the solid with cold Ethyl Acetate/Hexane (1:4) to dissolve surface oxidation products.

Q3: My yield is very low (<50%).

Diagnosis: The 6,7-dichloro substitution increases lipophilicity, meaning the compound might still be too soluble in the mother liquor (the ethanol). The Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool again to induce a "second crop" of crystals.

  • Warning: The second crop is usually less pure than the first. Keep them separate until analyzed.

Decision Logic for Solvent Selection

The following flowchart illustrates the decision-making process for selecting the optimal purification route based on the crude material's behavior.

RecrystallizationLogic Start START: Crude 6,7-Dichloro-1H-indole-3-CHO SolubilityCheck Test Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves StandardRoute Route A: Ethanol/Water (Standard Protocol) Dissolves->StandardRoute Yes Insoluble Remains Insoluble/Sludge Dissolves->Insoluble No OilingOut Problem: Product Oils Out upon cooling StandardRoute->OilingOut If liquid separates CheckImpurities Nature of Impurity? Insoluble->CheckImpurities InorganicSalts Inorganic Salts (Vilsmeier Byproducts) CheckImpurities->InorganicSalts White/Grey Solids OrganicTars Organic Tars/Polymers CheckImpurities->OrganicTars Dark Sticky Solids HotFilter Perform Hot Filtration (Remove Solids) InorganicSalts->HotFilter StrongerSolvent Switch Solvent: Acetone or THF OrganicTars->StrongerSolvent HotFilter->StandardRoute StrongerSolvent->StandardRoute Add Water Anti-solvent FixOiling 1. Re-heat 2. Add more Ethanol 3. Seed Crystal 4. Slow Cool OilingOut->FixOiling

Figure 1: Decision tree for selecting recrystallization parameters based on solubility and impurity profile.

References

  • Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[1] Berichte der deutschen chemischen Gesellschaft.

    • Context: The foundational chemistry for synthesizing indole-3-carbaldehydes.[2][3]

  • Organic Syntheses. (1959). Indole-3-aldehyde.[2][4][3][5][6][7][8][9] Org.[1][9][10] Synth. 1959, 39, 30.

    • Context: Establishes the baseline purification (water quench + alcohol recrystallization) for the parent indole-3-carbaldehyde.
  • Sigma-Aldrich (MilliporeSigma). 6-Chloroindole-3-carboxaldehyde Product Specification.

    • Context: Provides physical property data (melting points, solubility) for the closely related chloro-analog, validating the high melting point and polarity assumptions.
  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents.

    • Context: General validation of Ethanol/Water and Acetone/Water systems for moderately polar heterocycles.

  • BenchChem. Vilsmeier-Haack Formylation of Indoles: Protocols.

    • Context: Confirms the work-up procedure involving ice-water quenching and the nature of the precipit

Sources

Optimization

preventing side reactions during 6,7-dichloroindole-3-carbaldehyde functionalization

This technical support guide addresses the specific challenges associated with functionalizing 6,7-dichloroindole-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and recept...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with functionalizing 6,7-dichloroindole-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and receptor antagonists, but its electron-deficient nature introduces unique reactivity profiles compared to unsubstituted indoles.

Product: 6,7-Dichloroindole-3-carbaldehyde CAS: 1227564-00-2 (Analogous) Application: Drug Discovery / Heterocyclic Synthesis Support Tier: Senior Application Scientist

Part 1: The Chemical Context

Why This Molecule is Different

Unlike standard indole-3-carbaldehyde, the 6,7-dichloro substitution pattern exerts a strong electron-withdrawing effect (Inductive


). This alters the reactivity landscape in three critical ways:
  • Increased N-H Acidity: The pKa of the indole N-H is significantly lower than unsubstituted indole (approx. pKa 16.9 in DMSO). This allows for functionalization using milder bases but stabilizes the anion, potentially reducing nucleophilicity.

  • Enhanced Carbonyl Electrophilicity: The aldehyde is more susceptible to nucleophilic attack, increasing reaction rates for condensations but also heightening the risk of side reactions like hydrate formation or Cannizzaro disproportionation in strong alkali.

  • Fragile Aryl Chlorides: The C-Cl bonds are prone to oxidative addition by transition metals (Pd, Ni) or hydrogenolysis (hydrodehalogenation) under standard reduction conditions.

Part 2: Troubleshooting Modules (Q&A)

Module 1: N-Functionalization (Alkylation/Arylation)[1]

Q: I am observing low yields and multiple spots on TLC during N-alkylation with NaH/DMF. What is going wrong? Diagnosis: You are likely encountering C-alkylation or polymerization . While NaH is standard for indoles, the 6,7-dichloro analog forms a highly stable anion that may delocalize charge to C-2 or the aldehyde oxygen. Furthermore, strong bases can trigger the Cannizzaro reaction on the aldehyde group.

Corrective Action:

  • Switch Base: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . The enhanced acidity of the 6,7-dichloro core allows deprotonation by these milder bases, preserving the aldehyde.
  • Solvent System: Use Acetonitrile (MeCN) or Acetone instead of DMF. This facilitates precipitation of the inorganic salt byproducts and often suppresses C-alkylation.

  • Temperature: Run the reaction at RT to 40°C . Avoid reflux, which promotes thermodynamic C-alkylation side products.

Module 2: Aldehyde Condensation (Schiff Base/Knoevenagel)

Q: During reductive amination, I am losing one or both chlorine atoms. How do I prevent this? Diagnosis: This is Hydrodehalogenation . Standard catalytic hydrogenation conditions (e.g.,


, Pd/C) will rapidly cleave aryl chlorides, especially on electron-deficient rings.

Corrective Action:

  • Avoid:

    
    /Pd/C or 
    
    
    
    /Raney Nickel.
  • Use Hydride Reagents: Perform a stepwise reductive amination. Form the imine first (using

    
     or 
    
    
    
    as a dehydrating agent), then reduce with Sodium Triacetoxyborohydride (
    
    
    )
    or Sodium Cyanoborohydride (
    
    
    )
    . These reagents are chemoselective for the imine/aldehyde and will not touch the aryl chlorides.
  • Alternative Catalyst: If hydrogenation is mandatory, use Platinum on Carbon (Pt/C) poisoned with sulfides, or add Vanadium modifiers, which are less active toward Ar-Cl bonds.

Q: My Knoevenagel condensation yields a "bis-addition" product. Why? Diagnosis: The 6,7-dichloro substitution makes the aldehyde highly electrophilic. After the first condensation, the product (an electron-poor alkene) can undergo a Michael addition with a second equivalent of the nucleophile or indole.

Corrective Action:

  • Stoichiometry: Ensure a strict 1:1 ratio or slight excess of the aldehyde (not the nucleophile).

  • Catalyst: Use a catalytic amount of Piperidine/Acetic Acid rather than strong alkoxides.

  • Visual Check: Monitor the disappearance of the aldehyde peak (~9.9 ppm) by

    
     NMR rather than relying solely on TLC, as the bis-product often co-elutes.
    
Module 3: C-H Activation & Regioselectivity

Q: I am trying to functionalize C-2 via lithiation, but the reaction is messy. Diagnosis: The aldehyde proton is acidic, and the carbonyl is electrophilic. Alkyl lithiums (n-BuLi) will attack the carbonyl (1,2-addition) or deprotonate the formyl hydrogen before lithiating C-2.

Corrective Action:

  • Protection First: You must protect the aldehyde. Convert it to an acetal (using ethylene glycol/PTSA) or an

    
    -amino alkoxide  (using lithiated amines) in situ.
    
  • Directing Groups: Alternatively, use the aldehyde as a Directing Group (DG) for Transition Metal Catalysis.[1] Note that for indole-3-carbaldehydes, Pd-catalyzed C-H activation often favors the C-4 position (peri-position) due to the geometry of the palladacycle intermediate, rather than C-2.

Part 3: Visual Troubleshooting & Logic

Workflow 1: Decision Matrix for Functionalization

FunctionalizationLogic Start Start: 6,7-Dichloroindole-3-CHO Goal Define Goal Start->Goal N_Alk N-Functionalization Goal->N_Alk Ald_Rxn Aldehyde Reaction Goal->Ald_Rxn BaseCheck Base Selection? N_Alk->BaseCheck StrongBase NaH / Strong Base BaseCheck->StrongBase Risk MildBase K2CO3 / Cs2CO3 BaseCheck->MildBase Preferred Risk1 Risk: Cannizzaro / C-Alkylation StrongBase->Risk1 Success1 Clean N-Alkyl Product MildBase->Success1 RedoxCheck Reduction Required? Ald_Rxn->RedoxCheck H2_Pd H2 / Pd/C RedoxCheck->H2_Pd Avoid Hydride NaBH4 / NaBH(OAc)3 RedoxCheck->Hydride Safe Risk2 Risk: Dechlorination (Ar-Cl cleavage) H2_Pd->Risk2 Success2 Intact Halo-Indole Hydride->Success2

Caption: Decision matrix for selecting reagents to avoid common side reactions (Cannizzaro, Dehalogenation).

Workflow 2: Side Reaction Pathways

SideReactions Substrate 6,7-Dichloroindole-3-CHO StrongBase Strong Base (NaOH/KOH) Substrate->StrongBase H2 Pd/C + H2 Substrate->H2 Acid Strong Acid (Excess) Substrate->Acid Cannizzaro Cannizzaro Rxn (Disproportionation) Dehal Hydrodehalogenation (Loss of Cl) BisAdd Bis-Indolyl Methane (Dimerization) StrongBase->Cannizzaro OH- attack on CHO H2->Dehal Oxidative Addition to C-Cl Acid->BisAdd Activation + 2nd Indole

Caption: Mechanistic map of potential failure modes based on reagent classes.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Designed to prevent dechlorination while functionalizing the aldehyde.

  • Imine Formation:

    • Charge a reaction vial with 6,7-dichloroindole-3-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv).

    • Add anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).

    • Add

      
        (1.5 equiv) or anhydrous 
      
      
      
      .
    • Stir at RT for 6–12 hours. Checkpoint: Confirm imine formation by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
        (1.5 equiv) portion-wise. Note: Do not use 
      
      
      
      in methanol if possible, as it is less selective.
    • Stir at RT for 4 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc. The 6,7-dichloro substituents make the product lipophilic; ensure thorough extraction.

Protocol B: Mild N-Alkylation

Designed to prevent Cannizzaro and C-alkylation.

  • Setup:

    • Dissolve 6,7-dichloroindole-3-carbaldehyde (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

    • Add

      
        (1.5 equiv) or 
      
      
      
      (2.0 equiv).
    • Stir at RT for 15 minutes. The mixture may turn yellow/orange (anion formation).

  • Alkylation:

    • Add the Alkyl Halide (1.1–1.2 equiv) dropwise.

    • Stir at 40°C. Monitor by TLC.

    • Tip: If the reaction is sluggish, add a catalytic amount of TBAI (Tetrabutylammonium iodide) rather than increasing temperature.

Part 5: Data Summary

ParameterStandard Indole-3-CHO6,7-Dichloroindole-3-CHOImplication
N-H Acidity (pKa) ~16.9 (DMSO)~14–15 (Est.)Use milder bases (

); Avoid NaH.
Carbonyl Reactivity ModerateHighProne to bis-addition; rapid Schiff base formation.
Redox Stability Stable to Pd/CUnstable to Pd/CCRITICAL: Avoid catalytic hydrogenation.
C-H Activation C-2 Selective (with DG)C-4 Selective (often)Directing group effects are altered by steric/electronic bulk of Cl.

References

  • BenchChem. (2025).[2] Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Retrieved from

  • El-Sawy, E. R., et al. (2017).[3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5), 723-751. Retrieved from

  • Kalatuwawege, I. P., et al. (2021). "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives." Molecules. Retrieved from

  • Ramanathan, A., & Jimenez, L. S. (2010). "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010, 217-220. Retrieved from

  • Loh, T. P., et al. (2020). "Palladium-Catalyzed C3-Carbaldehyde Directed Regioselective C2-Thioarylation of Indoles." Journal of Organic Chemistry. Retrieved from

Sources

Troubleshooting

stability of 6,7-dichloroindole-3-carbaldehyde under basic hydrolysis conditions

Welcome to the dedicated technical support guide for 6,7-dichloroindole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6,7-dichloroindole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound and need to understand its stability profile, particularly under basic hydrolysis conditions. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

Part 1: Understanding the Instability - A Mechanistic Perspective

6,7-dichloroindole-3-carbaldehyde, while a versatile building block, possesses inherent reactivity that can lead to degradation under basic conditions. The primary routes of instability involve the indole nucleus and the aldehyde functional group.

The electron-rich indole ring is susceptible to oxidation, though the electron-withdrawing nature of the two chlorine atoms and the formyl group at the 3-position provides some electronic stabilization. However, the N-H proton of the indole is acidic and can be deprotonated under sufficiently basic conditions, forming an indolate anion. This anion is resonance-stabilized, but its formation can facilitate undesired side reactions.

The aldehyde group is prone to Cannizzaro-type disproportionation reactions in the presence of a strong base, especially if there are no α-protons, which is the case for an aldehyde directly attached to the indole ring. This can lead to the formation of the corresponding alcohol (6,7-dichloroindol-3-yl)methanol and carboxylic acid (6,7-dichloroindole-3-carboxylic acid).

Furthermore, while aromatic halides are generally stable, under harsh basic conditions (high temperature, strong base), nucleophilic aromatic substitution (SNAAr) of the chlorine atoms could potentially occur, although this is less likely under standard aqueous hydrolysis conditions.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments involving 6,7-dichloroindole-3-carbaldehyde under basic conditions.

Issue 1: Low Yield of Expected Product and Appearance of Multiple Spots on TLC

  • Question: I am attempting a reaction that involves a basic workup, but I am seeing a significant loss of my starting material and the formation of several new, unidentified spots on my TLC plate. What is likely happening?

  • Answer: This is a classic sign of degradation of your 6,7-dichloroindole-3-carbaldehyde. The multiple spots on your TLC are likely a mixture of the Cannizzaro reaction products and potentially other decomposition products. The basic conditions of your workup are almost certainly the cause.

    • Causality: Strong bases can catalyze the disproportionation of the aldehyde group, leading to the formation of the corresponding alcohol and carboxylic acid. The indolate anion formed can also be more susceptible to air oxidation.

    • Troubleshooting Protocol:

      • Modify Your Workup: If possible, avoid a strong basic workup. Consider using a milder base like sodium bicarbonate or even an aqueous wash with a saturated solution of sodium chloride if the goal is simply to neutralize acid.

      • Temperature Control: Perform your workup at a lower temperature (0-5 °C) to slow down the rate of decomposition.

      • Inert Atmosphere: If you suspect oxidation, perform the workup under an inert atmosphere of nitrogen or argon.

      • Analyze Byproducts: Isolate and characterize the byproducts. The presence of the corresponding alcohol and carboxylic acid will confirm the Cannizzaro reaction.

Issue 2: Inconsistent Reaction Kinetics or Stalled Reactions

  • Question: My reaction, which uses 6,7-dichloroindole-3-carbaldehyde as a starting material in a basic medium, is showing inconsistent kinetics and sometimes stalls before completion. Could the stability of the starting material be a factor?

  • Answer: Absolutely. If your starting material is degrading over the course of the reaction, its effective concentration is decreasing, which will naturally slow down the reaction rate and can lead to it stalling.

    • Causality: The rate of degradation of 6,7-dichloroindole-3-carbaldehyde will compete with the rate of your desired reaction. If the degradation is significant, it will directly impact your reaction's progress.

    • Workflow for Diagnosis and Resolution:

      G cluster_0 Diagnosis cluster_1 Resolution A Inconsistent Kinetics Observed B Monitor Starting Material Concentration vs. Time via HPLC/TLC A->B C Significant Decrease in Starting Material without Proportional Product Formation? B->C D Degradation Confirmed C->D Yes E Screen Milder Bases (e.g., K2CO3, Cs2CO3) D->E F Optimize Reaction Temperature (Lower if possible) D->F G Consider a Different Synthetic Route (Avoids basic conditions for this step) D->G

      Caption: Troubleshooting workflow for inconsistent reaction kinetics.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 6,7-dichloroindole-3-carbaldehyde?

    • A1: It should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen is recommended) to prevent oxidation and degradation.

  • Q2: Can I use sodium hydroxide for a reaction involving this compound?

    • A2: The use of strong bases like sodium hydroxide is generally not recommended unless the reaction is very fast and the conditions are carefully controlled (low temperature, short reaction time). Milder inorganic bases (e.g., K2CO3, NaHCO3) or organic bases (e.g., triethylamine, DIPEA) are often safer alternatives.

  • Q3: How can I quantitatively assess the stability of 6,7-dichloroindole-3-carbaldehyde under my specific basic conditions?

    • A3: You can perform a forced degradation study. A detailed protocol is provided in the next section. This involves exposing the compound to your basic conditions and monitoring its concentration over time using a calibrated analytical method like HPLC.

Part 4: Experimental Protocol - Forced Degradation Study

This protocol outlines a method to quantitatively assess the stability of 6,7-dichloroindole-3-carbaldehyde in a basic solution.

Objective: To determine the rate and extent of degradation of 6,7-dichloroindole-3-carbaldehyde at a specific pH and temperature.

Materials:

  • 6,7-dichloroindole-3-carbaldehyde

  • HPLC grade acetonitrile and water

  • Buffer solution of desired pH (e.g., 0.1 M sodium phosphate buffer, pH 10)

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of 6,7-dichloroindole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Reaction Initiation:

    • Pre-heat or pre-cool the basic buffer solution to the desired experimental temperature in a thermostated water bath.

    • To a known volume of the pre-conditioned buffer, add a small, known volume of the stock solution to achieve the target starting concentration (e.g., 50 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the aqueous basic conditions.

    • Start a timer immediately upon addition.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a solution of phosphoric acid to neutralize the base).

  • HPLC Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining 6,7-dichloroindole-3-carbaldehyde.

Data Analysis:

  • Plot the concentration of 6,7-dichloroindole-3-carbaldehyde versus time.

  • From this data, you can determine the degradation kinetics (e.g., half-life).

Data Summary Table Example:

Time (minutes)Concentration (µg/mL)% Remaining
050.0100
1545.290.4
3040.881.6
6033.166.2
12021.943.8
2407.615.2

Part 5: Visualization of Degradation Pathway

The following diagram illustrates the primary degradation pathway of 6,7-dichloroindole-3-carbaldehyde under basic conditions via the Cannizzaro reaction.

G cluster_0 Cannizzaro Reaction Pathway A 6,7-dichloroindole-3-carbaldehyde B Hydrated Aldehyde (Gem-diol) A->B + OH- C Hydride Transfer B->C + 6,7-dichloroindole-3-carbaldehyde D (6,7-dichloroindol-3-yl)methanol C->D E 6,7-dichloroindole-3-carboxylic acid C->E

Caption: Proposed Cannizzaro degradation pathway.

References

  • Title: The Cannizzaro Reaction Source: Organic Chemistry, 2nd ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren URL: [Link]

  • Title: Indole: A Privileged Scaffold in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6,7-Dichloro-1H-indole-3-carbaldehyde

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 6,7-Dichloro-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of antiviral and anticancer indole derivatives.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 6,7-Dichloro-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of antiviral and anticancer indole derivatives.[1]

Unlike standard spectral lists, this document focuses on comparative performance between solvent systems (DMSO-d₆ vs. CDCl₃) and structural validation against common regioisomeric impurities (e.g., 4,7-dichloro or 5,7-dichloro isomers). The protocols herein are designed to ensure unambiguous structural assignment during drug development workflows.

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

The choice of solvent is the single most critical variable in the analysis of chlorinated indole-3-carbaldehydes. Due to the lipophilic nature of the dichloro-motif and the hydrogen-bonding capability of the indole NH, performance varies significantly.[1]

Comparative Performance Data
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Technical Insight
Solubility High (>20 mg/mL)Low (<5 mg/mL)The 6,7-dichloro substitution significantly reduces solubility in non-polar solvents, leading to poor signal-to-noise ratios in CDCl₃.[1]
NH Signal Sharp Singlet (δ ~12.5 ppm)Broad/Undetectable DMSO acts as a H-bond acceptor, "locking" the NH proton and preventing exchange broadening.[1]
Resolution ExcellentModerateCDCl₃ may cause signal overlap between H2 and solvent residual peak (7.26 ppm).
Water Peak Distinct (~3.33 ppm)Variable (~1.56 ppm)DMSO is hygroscopic; water signal must be identified to avoid confusion with impurity multiplets.[1]

Directive: Use DMSO-d₆ for routine quality control and characterization. Use CDCl₃ only if assessing lipophilic impurities that are insoluble in DMSO.

Detailed Spectral Assignment (in DMSO-d₆)

The following assignment logic validates the structure of 6,7-Dichloro-1H-indole-3-carbaldehyde. The molecule possesses two aromatic protons on the benzene ring (H4 and H5), which provides a specific coupling pattern distinct from other isomers.

The Spectrum Profile
  • Frequency: 400 MHz or higher recommended.

  • Temperature: 298 K.[2]

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 12.30 – 12.50 Broad Singlet1HHighly deshielded indole NH.[1] Disappears on D₂O shake.
CHO 9.90 – 10.05 Singlet1HCharacteristic aldehyde proton.
H2 8.30 – 8.45 Singlet (or d)1H

Indole C2 proton.[1] Often appears as a doublet if NH coupling is resolved.
H4 8.05 – 8.15 Doublet1H

Diagnostic Signal. Deshielded by the adjacent C3-carbonyl (anisotropy).[1] Ortho-coupled to H5.
H5 7.35 – 7.45 Doublet1H

Ortho-coupled to H4. Upfield relative to H4.
Structural Logic Diagram

The following diagram illustrates the causality of the chemical shifts, specifically the deshielding effect of the aldehyde group.

G Molecule 6,7-Dichloro-1H-indole-3-carbaldehyde CHO C3-Aldehyde Group (Anisotropic Cone) Molecule->CHO Cl_Sub 6,7-Dichloro Substitution Molecule->Cl_Sub H4 H4 Proton (δ ~8.1 ppm) CHO->H4 Strong Deshielding H5 H5 Proton (δ ~7.4 ppm) Cl_Sub->H5 Inductive Effect Coupling Ortho Coupling (J ~8.6 Hz) H4->Coupling Coupling->H5

Figure 1: Mechanistic origin of chemical shifts.[1] The C3-aldehyde group exerts a strong paramagnetic deshielding effect specifically on the H4 proton, separating it from H5.[1]

Differentiation from Regioisomers (Validation Protocol)

In synthesis (e.g., Vilsmeier-Haack formylation), regioisomers are common byproducts.[1] You must distinguish the 6,7-dichloro target from 4,7-dichloro and 5,7-dichloro alternatives.

Decision Matrix
  • Check Multiplicity: Are the aromatic signals Doublets or Singlets ?

  • Check Coupling Constant (

    
    ):  Is it Ortho (>8 Hz)  or Meta (1-2 Hz) ?
    
  • Check H4 Presence: Is there a signal >8.0 ppm (other than H2/CHO)?

IsomerProton PatternCoupling (

)
Key Distinction
6,7-Dichloro (Target) H4 (d), H5 (d)Ortho (~8.6 Hz) Pass. H4 is present and ortho-coupled.[1]
5,7-Dichloro H4 (d), H6 (d)Meta (~2.0 Hz) Fail. Weak coupling.[1] H4 and H6 are far apart.
4,7-Dichloro H5 (d), H6 (d)Ortho (~8.6 Hz) Fail. Missing H4. No aromatic doublet >8.0 ppm (H4 is replaced by Cl).[1]
4,6-Dichloro H5 (d), H7 (d)Meta (~2.0 Hz) Fail. Weak coupling.[1]
Isomer Identification Workflow

DecisionTree Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Protons on Benzene Ring Start->Count Coupling Measure Coupling Constant (J) Count->Coupling 2 Protons Found Target CONFIRMED: 6,7-Dichloro isomer Coupling->Target Ortho (J ~8.5 Hz) & H4 present (>8.0 ppm) Iso_57 Isomer: 5,7-Dichloro Coupling->Iso_57 Meta (J ~2.0 Hz) Iso_47 Isomer: 4,7-Dichloro Coupling->Iso_47 Ortho (J ~8.5 Hz) BUT H4 absent (<7.8 ppm)

Figure 2: Logical decision tree for verifying regio-purity of the synthesized indole.

Experimental Protocol

To ensure reproducibility and adherence to the data above, follow this standardized workflow.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the dried solid product.

  • Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Ensure DMSO is stored over molecular sieves to minimize water peak.

  • Sonicate for 30 seconds if dissolution is incomplete.

  • Filter through a cotton plug if any turbidity remains (paramagnetic particles cause line broadening).[1]

Step 2: Acquisition Parameters (Bruker/Varian 400 MHz)

  • Pulse Sequence: zg30 (30° pulse) or proton.

  • Number of Scans (NS): 16 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

  • Spectral Width: 14 ppm (to capture the downfield NH at ~12.5 ppm).

  • Offset (O1P): 6.0 ppm.

Step 3: Processing

  • Phasing: Apply manual phasing, focusing on the CHO and NH signals.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000645 - Indole-3-carboxaldehyde.[1][2] Retrieved from [Link][1]

  • National Institutes of Health (NIH). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn Reson Chem. 2006.[1][3] Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • ChemSrc. 6,7-dichloro-1H-Indole-3-carboxaldehyde Properties. Retrieved from [Link][1]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 6,7-dichloroindole-3-aldehyde

For Researchers, Scientists, and Drug Development Professionals The Significance of FT-IR in Characterizing Substituted Indoles The indole scaffold is a privileged structure in drug discovery, and its functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of FT-IR in Characterizing Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, and its functionalization often leads to compounds with diverse biological activities. Infrared spectroscopy is a powerful, non-destructive technique for identifying the key functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their chemical environment, including the electronic effects of neighboring substituents. For a molecule like 6,7-dichloroindole-3-aldehyde, FT-IR spectroscopy provides a unique fingerprint, allowing for the confirmation of its chemical identity and purity. The presence and position of the chloro-substituents and the aldehyde group induce predictable shifts in the vibrational frequencies of the indole ring, which can be rationalized based on fundamental spectroscopic principles.

Comparative Analysis of IR Absorption Bands

Vibrational Mode Indole-3-aldehyde (Experimental, cm⁻¹) 6,7-dichloroindole-3-aldehyde (Predicted, cm⁻¹) Rationale for Predicted Shift
N-H Stretch ~3300-3400~3250-3350The electron-withdrawing nature of the chlorine atoms can influence the electron density around the indole nitrogen, potentially affecting the N-H bond strength and its vibrational frequency. Hydrogen bonding in the solid state will also play a significant role.[1][2][3]
Aldehyde C-H Stretch ~2820 and ~2740~2820 and ~2740This pair of weak to medium bands is characteristic of the C-H bond in an aldehyde and is not expected to be significantly shifted by ring substitution.[4][5][6]
C=O Stretch (Aldehyde) ~1650-1685~1660-1695The chloro-substituents are electron-withdrawing, which can increase the double bond character of the carbonyl group, leading to a slight shift to a higher wavenumber (a blueshift).[7][8][9][10]
C=C Aromatic Stretch ~1450-1600~1450-1600A series of bands characteristic of the indole ring. The substitution pattern will likely alter the relative intensities and positions of these bands.[11][12][13]
C-N Stretch ~1300-1350~1300-1350This vibration is coupled with other ring modes and is expected to be present in this region.
C-Cl Stretch N/A~600-800The presence of two C-Cl bonds will introduce new, strong absorption bands in the fingerprint region. The exact position depends on the vibrational coupling with the aromatic ring.[11][12][14]

Experimental Protocol for FT-IR Analysis of Solid Samples

The following protocol outlines the standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample, such as 6,7-dichloroindole-3-aldehyde, using the potassium bromide (KBr) pellet method.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Sample (6,7-dichloroindole-3-aldehyde)

Methodology:

  • Sample Preparation:

    • Place approximately 1-2 mg of the sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry KBr to the mortar.

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die.

    • Level the surface of the powder with a spatula.

    • Place the plunger into the die and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a translucent or transparent pellet.

  • Spectral Acquisition:

    • Remove the die from the press and carefully extract the KBr pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

    • Compare the experimental spectrum with the predicted values and the spectrum of related compounds for structural confirmation.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups and their associated vibrational stretching frequencies in 6,7-dichloroindole-3-aldehyde.

G cluster_indole 6,7-dichloroindole-3-aldehyde Indole Indole Ring C=C Stretch ~1450-1600 cm⁻¹ NH N-H Stretch ~3250-3350 cm⁻¹ Indole->NH N-H Bond Aldehyde Aldehyde C=O Stretch: ~1660-1695 cm⁻¹ C-H Stretch: ~2820 & 2740 cm⁻¹ Indole->Aldehyde C-C Bond CCl1 C-Cl Stretch ~600-800 cm⁻¹ Indole->CCl1 C-Cl Bond CCl2 C-Cl Stretch ~600-800 cm⁻¹ Indole->CCl2 C-Cl Bond

Caption: Key functional groups and their predicted IR stretching frequencies for 6,7-dichloroindole-3-aldehyde.

Conclusion

The FT-IR spectrum of 6,7-dichloroindole-3-aldehyde is predicted to exhibit characteristic absorption bands for the N-H, aldehyde C-H, and C=O stretching vibrations, which are subtly influenced by the electronic effects of the dichloro-substitution on the indole ring. The most significant difference compared to indole-3-aldehyde will be the appearance of strong C-Cl stretching bands in the fingerprint region. This comparative guide provides researchers with a foundational understanding of the expected spectral features, aiding in the rapid and accurate characterization of this and similar halogenated indole compounds.

References

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • University of Calgary. IR: aldehydes. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. [Link]

  • The features of IR spectrum. [Link]

  • LibreTexts. (2021, December 27). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Osińska, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Perjési, P., & Török, D. (2002). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. ResearchGate. [Link]

  • NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

  • Ishiuchi, S., et al. (2009). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC. [Link]

  • Holt, S. J., et al. (1958). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Indoxyl Derivatives. RSC Publishing. [Link]

  • AIP Publishing. (2009). Formation of a dual hydrogen bond in the N–H⋯C=O moiety in the indole-(N-methylacetamide)1 cluster revealed by IR-dip spectroscopy with natural bond orbital analysis. [Link]

  • Faraj, F. L., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Dhib, R., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

  • RSC Publishing. (2020, July 29). Optical properties of 3-substituted indoles. [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • Table of Characteristic IR Absorptions.
  • SpectraBase. Indole-3-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

  • Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]

  • Gąsior-Głogowska, M., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]

  • Exposome-Explorer. Indole-3-aldehyde (Compound). IARC. [Link]

  • Karatekin, R. S., et al. (2023). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... ResearchGate. [Link]

Sources

Validation

Melting Point Range Verification for Pure 6,7-Dichloro-1H-indole-3-carbaldehyde: A Comparative Methodological Guide

Topic: Melting Point Range Verification for Pure 6,7-Dichloro-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range Verification for Pure 6,7-Dichloro-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Thermal Validation

In the synthesis of pharmaceutical intermediates, 6,7-Dichloro-1H-indole-3-carbaldehyde (CAS 1227564-00-2 ) serves as a potent scaffold for developing bioactive indole derivatives. Unlike simple indoles, the 6,7-dichloro substitution pattern introduces significant steric and electronic effects that influence crystal lattice energy and, consequently, the melting point (MP).

For drug development professionals, the melting point is not merely a physical constant; it is the primary rapid-response indicator of polymorphic purity and synthetic integrity . This guide compares the performance of Automated Capillary Transmission against Differential Scanning Calorimetry (DSC) for verifying the purity of this specific compound. We establish why a rigorous thermal protocol is essential to distinguish high-purity (>98%) lots from crude synthesis batches containing Vilsmeier-Haack byproducts.

Technical Specifications & Compound Profile

Before establishing a verification protocol, we must define the material's "Gold Standard" profile. Note that due to the specialized nature of this intermediate, literature values are often lot-specific or absent in general databases.

PropertySpecification (High Purity Standard)
Compound Name 6,7-Dichloro-1H-indole-3-carbaldehyde
CAS Number 1227564-00-2
Molecular Formula C₉H₅Cl₂NO
Molecular Weight 214.05 g/mol
Target Purity ≥ 98.0% (HPLC Area %)
Expected MP Range > 200°C (Estimated based on structural analogs; Must be empirically determined per lot)
Critical Impurities 6,7-Dichloroindole (Starting Material), Inorganic Phosphates (Vilsmeier Byproducts)

Scientist’s Note: The 6,7-dichloro substitution significantly increases the lipophilicity and lattice stability compared to the parent indole-3-carbaldehyde (MP ~196°C). Expect a higher melting transition, potentially accompanied by sublimation or decomposition if heating rates are uncontrolled.

Comparative Analysis: Capillary vs. DSC

The Challenge: Thermal Instability vs. Precision

Indole-3-carbaldehydes are prone to decarboxylation or oxidation at high temperatures. Choosing the right method is a trade-off between throughput and thermodynamic insight.

Method A: Automated Capillary Melting Point (The Workhorse)
  • Principle: Measures light transmission through a capillary tube. The "Clear Point" is triggered when the sample becomes fully transparent.

  • Best For: Routine QC, rapid batch release, compliance with USP <741>.

  • Limitation: Subjective definition of "onset" (sintering vs. liquidus).

Method B: Differential Scanning Calorimetry (DSC) (The Analytical Standard)
  • Principle: Measures the heat flow difference between the sample and a reference.

  • Best For: Determining Enthalpy of Fusion (

    
    ) , detecting polymorphs, and calculating absolute purity via the Van 't Hoff equation.
    
  • Limitation: Requires expensive instrumentation; sensitive to sample encapsulation (hermetic sealing required to prevent sublimation).

Performance Comparison Table
FeatureAutomated Capillary (Method A) DSC (Method B)
Precision ± 0.3°C to ± 0.5°C± 0.1°C
Sample Size 2–5 mg (Destructive)2–5 mg (Destructive)
Impurity Detection Qualitative: Broadening of range (>2°C indicates impurity).Quantitative: Depression of

and peak shape analysis.
Decomposition Risk High: Open capillary allows oxidation/sublimation.Low: Sealed pans suppress volatilization.
Throughput High (3–6 samples simultaneously).Low (1 sample at a time).
Verdict Preferred for Routine QC. Essential for Reference Standard Characterization.

Experimental Protocol: Establishing the Range

This protocol is designed to validate a "Pure" lot against a "Crude" synthesis batch.

Phase 1: Sample Preparation (Crucial Step)
  • Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove solvent residues (DMF/Ethanol) which act as plasticizers, artificially lowering the MP.

  • Grinding: Gently triturate the sample in an agate mortar.

    • Caution: Do not over-grind; excessive mechanical stress can induce polymorphic transitions in substituted indoles.

Phase 2: Automated Capillary Workflow (USP <741> Aligned)
  • Packing: Fill capillaries to a height of 3 mm . Tap to ensure tight packing (loose packing causes uneven heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 180°C (Estimation phase).

    • Slow Ramp: 1.0°C/min from 190°C to endpoint. Why? A slow ramp ensures thermodynamic equilibrium, preventing "thermal lag" where the sensor reads higher than the sample.

  • Observation: Record Onset (Collapse/wetting) and Clear Point (Meniscus formation).

Phase 3: DSC Workflow (Purity Validation)
  • Pan Selection: Use Hermetic Aluminum Pans with a pinhole lid (allows pressure release but retains volatiles).

  • Program: Equilibrate at 30°C → Ramp 5°C/min to 250°C.

  • Analysis: Integrate the endothermic melting peak.

    • Purity Calculation: Use the 10% peak height width. A sharp peak (<1.5°C width) confirms >98% purity.

Visualizing the Verification Logic

The following diagram illustrates the decision matrix for accepting or rejecting a batch based on thermal analysis.

MP_Verification_Workflow Start Start: Synthesis Batch (6,7-Dichloro-1H-indole-3-carbaldehyde) Prep Sample Prep: Vacuum Dry & Triturate Start->Prep Method_Choice Select Method Prep->Method_Choice Capillary Method A: Automated Capillary (Ramp 1.0°C/min) Method_Choice->Capillary Routine QC DSC Method B: DSC Analysis (Hermetic Pan) Method_Choice->DSC Validation/Ref Std Result_Cap Result: Melting Range (ΔT) Capillary->Result_Cap Result_DSC Result: Peak Width & Onset DSC->Result_DSC Decision_Pass PASS: Range < 2.0°C Matches Reference Result_Cap->Decision_Pass Sharp Range Decision_Fail FAIL: Range > 2.0°C Depressed MP Result_Cap->Decision_Fail Broad Range Result_DSC->Decision_Pass Sharp Peak Result_DSC->Decision_Fail Shoulder/Split Action_Recryst Action: Recrystallize (EtOH/Water) Decision_Fail->Action_Recryst Action_Recryst->Prep Retest

Caption: Logical workflow for validating batch purity using thermal analysis. Green paths indicate acceptance; red paths require remediation.

Data Interpretation & Troubleshooting

Reading the Signals
  • Scenario 1: Broad Range (e.g., 195–202°C)

    • Diagnosis: Eutectic Impurity. The presence of unreacted 6,7-dichloroindole (starting material) disrupts the crystal lattice, causing MP depression and broadening.

    • Action: Recrystallize from Ethanol/Water.

  • Scenario 2: Low MP with "Bubbling"

    • Diagnosis: Solvent Entrapment or Decomposition. If bubbling occurs before melting, the sample is solvated. If during melting, it is decomposing.

    • Action: Increase vacuum drying time. Switch to DSC with sealed pans to differentiate.

  • Scenario 3: Double Peak in DSC

    • Diagnosis: Polymorphism. The sample underwent a solid-solid transition during heating.

    • Action: Anneal the sample or check the crystallization cooling rate.

Common Impurities from Vilsmeier-Haack Synthesis

The synthesis of this compound typically involves reacting 6,7-dichloroindole with POCl₃/DMF.

  • Impurity A: Unreacted Indole (Lowers MP).

  • Impurity B: Inorganic Phosphates (Insoluble, visible as "specks" that never melt).

References

  • Chemical Identity & Properties

    • 6,7-dichloro-1H-Indole-3-carboxaldehyde (CAS 1227564-00-2).[1][2][3][4][5] ChemSrc. Retrieved from [Link][1][2]

  • Methodological Standards: Melting Point Determination (USP <741>). United States Pharmacopeia. (General guidelines for capillary method).
  • Synthesis Context (Vilsmeier-Haack)

    • Vilsmeier-Haack Reaction Protocol. Organic Chemistry Portal. Retrieved from [Link]

  • Comparative Instrumentation

    • Melting Point Determination: Capillary vs. DSC. Mettler Toledo Application Notes. Retrieved from [Link]

Sources

Comparative

Comparative SAR Guide: 6,7-Dichloro vs. 5,6-Dichloroindole-3-carbaldehyde

Executive Summary: The Halogen Positioning Dilemma In the optimization of indole-based pharmacophores, the shift from a 5,6-dichloro to a 6,7-dichloro substitution pattern represents a critical decision point. While 5,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Positioning Dilemma

In the optimization of indole-based pharmacophores, the shift from a 5,6-dichloro to a 6,7-dichloro substitution pattern represents a critical decision point. While 5,6-dichloroindole-3-carbaldehyde is the industry standard for maximizing lipophilic interactions in hydrophobic pockets (e.g., in antiviral and anticancer kinase inhibitors), the 6,7-dichloro isomer offers a distinct advantage in modulating N1-acidity and providing steric occlusion against metabolic degradation.

This guide provides a technical breakdown of why and when to deploy each scaffold, supported by synthesis protocols and biological evaluation workflows.

Physicochemical & Electronic Profiling

The biological divergence between these two isomers stems from the electronic influence of the chlorine atoms on the indole core, specifically the C3-formyl group and the N1-proton.

Table 1: Comparative Physicochemical Properties[1][2]
Feature5,6-Dichloroindole-3-carbaldehyde 6,7-Dichloroindole-3-carbaldehyde
Electronic Effect (C3) Strong deactivation; 5-Cl is para-like to C3, 6-Cl is meta-like.Moderate deactivation; 7-Cl is ortho to N1, affecting N-H acidity.
Lipophilicity (LogP) High; optimized for deep hydrophobic pockets.Moderate-High; slightly lower due to dipole moment alteration.
Steric Profile Linear extension; mimics Trp with added bulk.Angular bulk; 7-Cl crowds the N1-H region.
Primary Utility Potency optimization (Binding Affinity).ADME optimization (Metabolic Stability).
Key Reactivity Highly reactive at N1 for alkylation.Reduced N1 nucleophilicity due to steric/electronic effects.

Structural-Activity Relationship (SAR) Analysis

The 5,6-Dichloro "Potency" Motif

The 5,6-dichloro substitution pattern is frequently employed to enhance the lipophilic contact surface area. In the context of Schiff base derivatives (e.g., thiosemicarbazones), this scaffold creates a planar, electron-deficient system that stacks effectively within DNA minor grooves or enzyme active sites (e.g., IDO1 or Tubulin).

  • Mechanism: The 5-Cl and 6-Cl atoms fill hydrophobic voids often left empty by the native Tryptophan indole.

  • Causality: The electron-withdrawing nature at C5/C6 increases the acidity of the N1-H, strengthening hydrogen bond donor capability if the pocket allows.

The 6,7-Dichloro "Stability" Motif

The 6,7-dichloro isomer is less common but critical for "scaffold hopping" when metabolic liability is an issue.

  • Mechanism: The chlorine at the 7-position creates a "steric fence" around the N1-H.

  • Causality: This steric hindrance discourages N-glucuronidation and oxidative metabolism at the 7-position (a common metabolic soft spot in indoles). Furthermore, it alters the dipole vector, which can be crucial for selectivity between receptor subtypes (e.g., CB1 vs. CB2).

Visualizing the SAR Logic

SAR_Logic Start Indole Scaffold Selection Decision_56 5,6-Dichloro Pattern Start->Decision_56 Goal: Affinity Decision_67 6,7-Dichloro Pattern Start->Decision_67 Goal: ADME/Selectivity Outcome_56_1 Maximize Hydrophobic Interaction (Potency) Decision_56->Outcome_56_1 Outcome_56_2 High N1-H Acidity (Strong H-Bond Donor) Decision_56->Outcome_56_2 Outcome_67_1 Block Metabolic Sites (Stability) Decision_67->Outcome_67_1 Outcome_67_2 Steric Occlusion of N1 (Selectivity) Decision_67->Outcome_67_2

Caption: Decision matrix for selecting between 5,6- and 6,7-dichloro substitution patterns based on medicinal chemistry objectives.

Experimental Protocols

To validate the SAR differences, we utilize a standardized workflow: Synthesis of Thiosemicarbazone Derivatives followed by MTT Cytotoxicity Assays . This workflow is self-validating because the formation of the Schiff base confirms the reactivity of the aldehyde, and the biological assay quantifies the impact of the substitution pattern.

Protocol A: Synthesis of Thiosemicarbazone Derivatives

Objective: Convert the aldehyde into a bioactive Schiff base to evaluate biological impact.

Reagents:

  • Substrate: 5,6- or 6,7-dichloroindole-3-carbaldehyde (1.0 eq)

  • Reagent: Thiosemicarbazide (1.1 eq)

  • Catalyst: Glacial Acetic Acid (3-4 drops)

  • Solvent: Absolute Ethanol (10-15 mL per mmol)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the specific dichloroindole-3-carbaldehyde in 15 mL of absolute ethanol. Note: The 5,6-isomer may require slight warming for complete dissolution due to higher lipophilicity.

  • Activation: Add 1.1 mmol of thiosemicarbazide followed by 3 drops of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:2). The product will appear as a new spot with a lower Rf value than the aldehyde.

  • Precipitation: Cool the reaction mixture to room temperature. The Schiff base usually precipitates as a solid. If not, pour onto crushed ice.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H NMR. Look for the disappearance of the aldehyde proton (~9.9 ppm) and appearance of the azomethine proton (-CH=N-) at ~8.2 ppm.

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Quantify the potency difference between the two isomers against a standard cancer cell line (e.g., MCF-7 or A549).

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare stock solutions of both 5,6- and 6,7-dichloro derivatives in DMSO. Perform serial dilutions (0.1 µM to 100 µM). Treat cells for 48h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in viable cells will reduce MTT to purple formazan.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis.

    • Expectation: The 5,6-dichloro derivative typically shows lower IC50 (higher potency) due to superior hydrophobic pocket filling. The 6,7-dichloro derivative may show lower potency but should be noted for distinct selectivity profiles in secondary screens.

Synthesis Pathway Visualization

The following diagram illustrates the workflow from the raw indole scaffold to the bioactive thiosemicarbazone, highlighting the critical Vilsmeier-Haack formylation step if starting from the indole.

Synthesis_Workflow Indole Dichloroindole (5,6- or 6,7-) Reagent_1 POCl3 / DMF (Vilsmeier-Haack) Indole->Reagent_1 Aldehyde Indole-3-Carbaldehyde Intermediate Reagent_1->Aldehyde Formylation @ C3 Reagent_2 Thiosemicarbazide EtOH / AcOH Aldehyde->Reagent_2 Product Target Thiosemicarbazone (Schiff Base) Reagent_2->Product Condensation

Caption: Synthetic route converting the dichloroindole scaffold into the bioactive thiosemicarbazone via Vilsmeier-Haack formylation.

References

  • Sinha, D., et al. (2008).[1] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Angelova, V. T., et al. (2021).[2] Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Journal of Advanced Research. Retrieved from [Link]

Sources

Validation

Introduction: The Significance of Halogenated Indoles and Their Analysis

An In-Depth Guide to the Reverse-Phase HPLC Retention Time Behavior of Halogenated Indole-3-Carbaldehydes This guide provides a detailed comparison of the retention times for various mono-halogenated indole-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reverse-Phase HPLC Retention Time Behavior of Halogenated Indole-3-Carbaldehydes

This guide provides a detailed comparison of the retention times for various mono-halogenated indole-3-carbaldehydes using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Designed for researchers, chemists, and drug development professionals, this document delves into the experimental methodology, presents comparative data, and explains the underlying chromatographic principles that govern the separation of these critical compounds.

Indole-3-carbaldehyde and its derivatives are fundamental scaffolds in medicinal chemistry, serving as precursors for a wide array of pharmacologically active molecules, including anti-cancer and anti-inflammatory agents. The introduction of a halogen atom (F, Cl, Br, I) onto the indole ring is a common strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.

Given their structural similarity, separating and quantifying these halogenated analogs presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering the resolution required to distinguish between isomers and analogs. Understanding the retention time behavior of these molecules is not merely an academic exercise; it is crucial for reaction monitoring, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This guide provides a systematic comparison of their elution behavior in a standard RP-HPLC system.

The Chromatographic Principle: Why Halogenation Matters in RP-HPLC

The separation in this guide is based on Reverse-Phase (RP) chromatography, the most widely used mode of HPLC. In RP-HPLC, the stationary phase (typically a C18-silica column) is non-polar, while the mobile phase is polar (commonly a mixture of water and a less polar organic solvent like acetonitrile).

The retention of a molecule is primarily governed by its hydrophobicity (water-fearing nature). More hydrophobic compounds interact more strongly with the non-polar C18 stationary phase and therefore take longer to elute from the column, resulting in a longer retention time (tR).

The key factors influencing the retention of halogenated indole-3-carbaldehydes are:

  • Type of Halogen: The hydrophobicity of the halogen atom increases as you go down the group in the periodic table. This is due to the increase in the atom's size and the number of electrons, which enhances its London dispersion forces—a key component of hydrophobic interactions. Consequently, the general elution order is expected to be: Fluoro- < Chloro- < Bromo- < Iodo-indole-3-carbaldehyde.

  • Position of Halogen: The location of the halogen on the indole ring (e.g., position 4, 5, 6, or 7) influences the molecule's overall polarity and dipole moment. This can lead to subtle but measurable differences in retention time even for isomers with the same halogen atom.

Experimental Design & Methodology

This section details a robust and self-validating protocol for the comparative analysis. The methodology is designed to be easily reproducible, ensuring that the results are reliable and consistent.

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II Quaternary LC System equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • Ultrapure Water (18.2 MΩ·cm)

    • Formic Acid (FA), LC-MS grade

    • Halogenated Indole-3-Carbaldehyde Standards: 4-, 5-, 6-, and 7-substituted chloro- and bromo-indole-3-carbaldehydes, and 5-fluoro- and 5-iodo-indole-3-carbaldehyde.

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.

  • Working Solution (10 µg/mL): Create a mixed standard solution by transferring 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This ensures all compounds are analyzed from the same injection.

HPLC Operating Conditions

The chromatographic conditions are optimized for achieving baseline separation of the target analytes.

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Elution Mode Isocratic
Composition 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Rationale for Choices:

  • C18 Column: The universal standard for separating moderately non-polar compounds.

  • Acetonitrile/Water: A common and efficient mobile phase for RP-HPLC.

  • Formic Acid: Added to the mobile phase to ensure a consistent, low pH. This suppresses the potential deprotonation of the indole N-H proton, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Isocratic Elution: For comparing a limited number of closely related compounds, an isocratic method provides a constant mobile phase strength, making the direct comparison of retention times more straightforward than a gradient method.

Experimental Workflow Diagram

The following diagram outlines the complete process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Individual 1 mg/mL Stock Standards prep_working Create Mixed 10 µg/mL Working Solution prep_standards->prep_working hplc_system Equilibrate HPLC System (C18 Column, 55:45 ACN:H2O) prep_working->hplc_system inject_sample Inject 5 µL of Working Solution hplc_system->inject_sample run_hplc Isocratic Elution (1.0 mL/min, 15 min) inject_sample->run_hplc detect Detect at 254 nm (DAD) run_hplc->detect acquire_data Acquire Chromatogram detect->acquire_data integrate_peaks Integrate Peaks & Determine Retention Time (tR) acquire_data->integrate_peaks compare_data Tabulate & Compare Retention Times integrate_peaks->compare_data

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6,7-Dichloro-1H-indole-3-carbaldehyde

This document provides a comprehensive operational and safety guide for the handling and disposal of 6,7-Dichloro-1H-indole-3-carbaldehyde (CAS No. 1227564-00-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 6,7-Dichloro-1H-indole-3-carbaldehyde (CAS No. 1227564-00-2). The procedural recommendations herein are grounded in an analysis of the compound's structure and the known hazards of analogous molecules, ensuring a robust framework for laboratory safety.

Hazard Assessment: An Analog-Based Approach

The parent molecule, Indole-3-carboxaldehyde, is classified as a skin, eye, and respiratory irritant.[1][2][3] The addition of two chlorine atoms to the indole ring is anticipated to potentially increase its toxicological profile, a common trend in halogenated organic molecules. Therefore, this compound must be handled with a high degree of caution, assuming it is potentially harmful if swallowed, inhaled, or absorbed through the skin.

Table 1: Potential Hazard Summary

Hazard Classification Description Rationale/Source Analogy
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or toxic in contact with skin. Based on classifications for similar heterocyclic compounds.[4]
Skin Irritation Causes skin irritation. Hazard statement H315 for parent compound Indole-3-carboxaldehyde.[1][2][3]
Eye Irritation Causes serious eye irritation. Hazard statement H319 for parent compound Indole-3-carboxaldehyde.[1][2][3]
Respiratory Irritation May cause respiratory irritation. Hazard statement H335 for parent compound Indole-3-carboxaldehyde.[1][2][3]

| Long-Term Exposure | Unknown. Chlorinated organic compounds can have complex toxicological profiles. | General precaution for chlorinated heterocyclic molecules. |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to minimize all potential routes of exposure. The selection of this equipment is based on established OSHA guidelines and best practices for handling chlorinated chemical compounds.[5][6]

  • Eye and Face Protection :

    • Requirement : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times.[5]

    • High-Risk Operations : When handling the powder outside of a glovebox or during procedures with a high splash potential, a full-face shield must be worn in addition to safety goggles.

  • Skin and Body Protection :

    • Gloves : Double-gloving with chemically resistant nitrile gloves is required. Nitrile provides excellent protection against chlorinated solvents and other organic chemicals.[5] The outer glove should be changed immediately upon contamination. Before use, always inspect gloves for any sign of degradation or perforation.

    • Lab Coat : A flame-resistant lab coat, fully buttoned, is the minimum requirement. For large-scale operations, a disposable chemical-resistant suit should be considered.

  • Respiratory Protection :

    • Standard Handling : All operations involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

    • Emergency or High-Concentration Scenarios : In the event of a significant spill or ventilation failure, a full-face respirator with cartridges appropriate for organic vapors and particulates (such as ABEK-P2 type) is necessary.[7]

Operational Plan: A Step-by-Step Protocol

This workflow is designed as a self-validating system to ensure safety at every stage of handling.

Preparation and Pre-Handling
  • Designated Area : Confirm that all handling of 6,7-Dichloro-1H-indole-3-carbaldehyde will occur in a designated area, clearly marked, within a certified chemical fume hood.

  • Fume Hood Verification : Check the fume hood's certification sticker and ensure the airflow monitor indicates normal operation.

  • Surface Preparation : Cover the work surface inside the hood with disposable, absorbent bench paper. This contains minor spills and simplifies cleanup.

  • Assemble Materials : Gather all necessary glassware, reagents, and waste containers before introducing the chemical to the workspace.

  • Don PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.

Handling the Compound
  • Weighing : When weighing the solid, perform the task in the fume hood. Use dedicated spatulas and a tared, sealed container to minimize dust generation.

  • Dissolution : Add solvents slowly to the solid to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped or covered.

  • Transfers : Use appropriate tools (e.g., cannulas, syringes) for liquid transfers to minimize aerosol generation.

Post-Handling and Decontamination
  • Equipment Cleaning : Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent, all within the fume hood.

  • Surface Decontamination : Wipe down the work surface of the fume hood with the same solvent, followed by a standard laboratory cleaner.

  • PPE Removal : Carefully doff PPE, avoiding cross-contamination. Remove the outer gloves first, followed by the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Assess Hazards & Review Protocol B Verify Fume Hood Operation A->B C Don All Required PPE B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware & Surfaces F->G H Segregate & Label Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling 6,7-Dichloro-1H-indole-3-carbaldehyde.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All contaminated solid materials, including gloves, bench paper, and empty containers, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : All solutions containing 6,7-Dichloro-1H-indole-3-carbaldehyde, as well as solvent used for cleaning, must be collected in a labeled, sealed hazardous liquid waste container. Do not dispose of this chemical down the drain.[1]

  • Regulations : Disposal must be carried out in accordance with all local, state, and federal regulations.[1]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Chemsrc. (2025, November 25). 6,7-dichloro-1H-Indole-3-carboxaldehyde | CAS#:1227564-00-2.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Indole.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Indole-3-carboxaldehyde.
  • CPAChem. (2022, May 31). Safety data sheet: Indole.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2025, August 28). Chlorine.
  • Chlorine Technical Services South Africa. (n.d.). Protective clothing and equipment. Retrieved from Chlorine Technical Services South Africa website.
  • SynQuest Laboratories, Inc. (2018, November 14). Safety Data Sheet: 1H-Indole-3-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde.
  • MDPI. (2025, March 1). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot.
  • Capot Chemical Co., Ltd. (2025, December 29). MSDS of 6-amino-1H-indole-3-carbaldehyde.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dichloro-1H-indole-3-carbaldehyde
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Reactant of Route 2
6,7-Dichloro-1H-indole-3-carbaldehyde
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